molecular formula C17H21F2N3O B213547 N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No. B213547
M. Wt: 321.36 g/mol
InChI Key: XYXZRUHHCPVAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. The inhibition of IκB phosphorylation and degradation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 prevents the activation of NF-κB and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to inhibit the expression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and survivin. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit NF-κB activation, which allows for the study of the specific role of NF-κB in various cellular processes. One limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells and the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 in combination with other drugs or therapies. Additionally, the study of the molecular mechanisms of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 and its effects on cellular processes can provide insights into the regulation of NF-κB and its role in disease.

Synthesis Methods

The synthesis of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 involves a multi-step process that begins with the reaction of 4-sec-butylphenylboronic acid with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to yield the corresponding boronic acid intermediate. The boronic acid intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromoacetamide to form N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082.

Scientific Research Applications

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of NF-κB activation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Molecular Formula

C17H21F2N3O

Molecular Weight

321.36 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C17H21F2N3O/c1-4-11(2)13-5-7-14(8-6-13)20-16(23)10-22-12(3)9-15(21-22)17(18)19/h5-9,11,17H,4,10H2,1-3H3,(H,20,23)

InChI Key

XYXZRUHHCPVAIE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.